molecular formula C12H21O2- B1259164 5-Dodecenoate

5-Dodecenoate

Cat. No. B1259164
M. Wt: 197.29 g/mol
InChI Key: IJBFSOLHRKELLR-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-dodecenoate is a dodecenoate that is the conjugate base of 5-dodecenoic acid. It has a role as a human metabolite. It is a conjugate base of a 5-dodecenoic acid.

Scientific Research Applications

Pest Control

  • Attractant for Pests: Sec-butyl ester of dodecenoate, derived from lauric acid and sec-butanol, serves as a sex attractant for males of certain Lepidoptera species, including Jordanita graeca, Jordanita globulariae, and Theresimima ampellophaga. These species are pests in Europe, and the attractant can aid in their detection and ecological pest control (Efetov, Parshkova, Baevskiĭ, & Poddubov, 2014).

Antimicrobial Applications

  • Antifungal and Antibacterial Activities: 3-Hydroxy-5-dodecenoic acid, a compound related to 5-Dodecenoate, has demonstrated both antifungal and antibacterial properties. It's particularly effective against B. cereus and A. fumigatus. This compound could be developed as a biopreservative to prevent food spoilage and food-borne pathogens (Mun, Kim, Woo, & Chang, 2019).

Cancer Research

  • Cancer Cell Identification: In the study of breast cancer cell lines, compounds like 5-(Z)-dodecenoic acid were identified in higher amounts compared to non-cancerous cells. These fatty acids could potentially serve as precursors for cancer-specific volatiles, aiding in cancer detection (Tanaka et al., 2020).

Food and Beverage Industry

  • Wine Aroma Analysis: (Z)-6-Dodeceno-γ-lactone, a related compound, is a significant aroma component in white wines, particularly Riesling and Viognier. This study helps understand flavor profiles in various wine varieties (Siebert et al., 2018).

Biofuel and Energy

  • Renewable Diesel Components: Dodecanoic acid's deoxygenation under an inert atmosphere is a reaction that can produce renewable diesel components, a significant step towards sustainable energy solutions (Bernas et al., 2010).

Polymer Synthesis

  • Polymer Precursor Synthesis: The hydroesterification of methyl 10-undecenoate in specific solvent systems leads to the synthesis of polymer building blocks like dimethyl dodecanedioate, used in materials like Nylon 6,12 (Gaide et al., 2016).

Material Science

  • Nanoparticle Research: In a study involving germanium nanoparticles, a mixture including 1-dodecene was used as the solvent. The solvent's composition significantly influenced the size and crystallinity of the nanoparticles, demonstrating the role of such compounds in nanomaterial synthesis (Bernard et al., 2018).

properties

Molecular Formula

C12H21O2-

Molecular Weight

197.29 g/mol

IUPAC Name

(E)-dodec-5-enoate

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/p-1/b8-7+

InChI Key

IJBFSOLHRKELLR-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/CCCC(=O)[O-]

Canonical SMILES

CCCCCCC=CCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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